molecular formula C10H5F7O2 B1445856 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde CAS No. 1707365-32-9

3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde

Cat. No.: B1445856
CAS No.: 1707365-32-9
M. Wt: 290.13 g/mol
InChI Key: NKMZUZKNODGMKD-UHFFFAOYSA-N
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Description

3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde is a fluorinated aromatic aldehyde. This compound is characterized by the presence of a fluoro group at the third position and a 1,1,1,3,3,3-hexafluoropropan-2-yloxy group at the fourth position on the benzene ring, along with an aldehyde functional group. The presence of multiple fluorine atoms imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

3-fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O2/c11-6-3-5(4-18)1-2-7(6)19-8(9(12,13)14)10(15,16)17/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMZUZKNODGMKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)F)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501156542
Record name Benzaldehyde, 3-fluoro-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707365-32-9
Record name Benzaldehyde, 3-fluoro-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707365-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3-fluoro-4-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501156542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluoro and hexafluoropropan-2-yloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzoic acid.

    Reduction: 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-hydroxybenzaldehyde: Lacks the hexafluoropropan-2-yloxy group, resulting in different chemical properties and applications.

    4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)benzaldehyde: Lacks the fluoro group at the third position, affecting its reactivity and biological activity.

    3-Fluoro-4-methoxybenzaldehyde: Contains a methoxy group instead of the hexafluoropropan-2-yloxy group, leading to different chemical behavior.

Uniqueness

3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde is unique due to the combination of its fluoro and hexafluoropropan-2-yloxy groups. This dual fluorination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Biological Activity

3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde is a fluorinated aromatic aldehyde notable for its unique chemical structure, which includes a fluoro group and a hexafluoropropan-2-yloxy substituent. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Chemical Structure and Properties

The IUPAC name of the compound is this compound. Its molecular formula is C10H5F7O2C_{10}H_5F_7O_2, and it features distinctive properties attributed to the presence of multiple fluorine atoms.

PropertyValue
Molecular Weight302.14 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Chemical StabilityStable under normal conditions

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Molecular Targets : The compound interacts with specific enzymes and receptors.
  • Biochemical Pathways : It influences pathways related to signal transduction and metabolic regulation.
  • Binding Affinity : The fluorinated structure enhances binding affinity and selectivity towards biological targets.

Biological Activities

Several studies have explored the biological activities of this compound:

Enzyme Inhibition

Research indicates that fluorinated compounds can serve as effective enzyme inhibitors. The unique structure of this compound allows it to modulate enzymatic activities involved in metabolic pathways.

Cytotoxicity Studies

Preliminary cytotoxicity assessments suggest that this compound may exhibit selective toxicity towards certain cancer cell lines. Comparative studies with other fluorinated compounds could provide insights into its efficacy as an anticancer agent.

Case Studies

While direct case studies on this compound are scarce, related compounds have demonstrated significant biological effects:

  • Antiviral Activity : Similar fluorinated compounds have been tested for antiviral properties against viruses such as H5N1. These studies highlight the potential for developing antiviral agents based on the structural framework of fluorinated benzaldehydes.
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity in preclinical models. This suggests that this compound may also possess similar properties.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

Compound NameUnique FeaturesBiological Activity
3-Fluoro-4-hydroxybenzaldehydeHydroxy group instead of hexafluoropropanModerate cytotoxicity
4-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)benzaldehydeLacks fluoro groupLimited biological activity
3-Fluoro-4-methoxybenzaldehydeMethoxy group instead of hexafluoropropanVariable anticancer activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)benzaldehyde

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